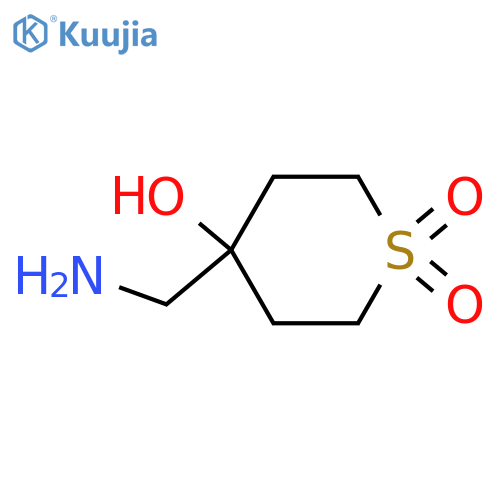

Cas no 858823-11-7 (4-(aminomethyl)-4-hydroxy-1λ?-thiane-1,1-dione)

858823-11-7 structure

商品名:4-(aminomethyl)-4-hydroxy-1λ?-thiane-1,1-dione

CAS番号:858823-11-7

MF:C6H13NO3S

メガワット:179.237320661545

MDL:MFCD16045747

CID:5232638

PubChem ID:53536954

4-(aminomethyl)-4-hydroxy-1λ?-thiane-1,1-dione 化学的及び物理的性質

名前と識別子

-

- 4-(aminomethyl)-4-hydroxytetrahydro-2H-thiopyran 1,1-dioxide

- 4-(aminomethyl)-4-hydroxy-1λ?-thiane-1,1-dione

-

- MDL: MFCD16045747

- インチ: 1S/C6H13NO3S/c7-5-6(8)1-3-11(9,10)4-2-6/h8H,1-5,7H2

- InChIKey: GLNUGNWFUYANAX-UHFFFAOYSA-N

- ほほえんだ: C1S(=O)(=O)CCC(CN)(O)C1

計算された属性

- せいみつぶんしりょう: 179.062

- どういたいしつりょう: 179.062

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 11

- 回転可能化学結合数: 1

- 複雑さ: 215

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 88.8A^2

4-(aminomethyl)-4-hydroxy-1λ?-thiane-1,1-dione 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00736502-1g |

4-(Aminomethyl)-4-hydroxytetrahydro-2H-thiopyran 1,1-dioxide |

858823-11-7 | 98% | 1g |

¥4419.0 | 2024-04-18 | |

| Enamine | EN300-84303-0.1g |

4-(aminomethyl)-4-hydroxy-1lambda6-thiane-1,1-dione |

858823-11-7 | 95% | 0.1g |

$342.0 | 2024-05-21 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN11299-500MG |

4-(aminomethyl)-4-hydroxy-1λ?-thiane-1,1-dione |

858823-11-7 | 95% | 500MG |

¥ 2,864.00 | 2023-04-13 | |

| Enamine | EN300-84303-5.0g |

4-(aminomethyl)-4-hydroxy-1lambda6-thiane-1,1-dione |

858823-11-7 | 95% | 5.0g |

$2858.0 | 2024-05-21 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN11299-250MG |

4-(aminomethyl)-4-hydroxy-1λ?-thiane-1,1-dione |

858823-11-7 | 95% | 250MG |

¥ 1,716.00 | 2023-04-13 | |

| Enamine | EN300-84303-1g |

4-(aminomethyl)-4-hydroxy-1lambda6-thiane-1,1-dione |

858823-11-7 | 95% | 1g |

$986.0 | 2023-09-02 | |

| Enamine | EN300-84303-10g |

4-(aminomethyl)-4-hydroxy-1lambda6-thiane-1,1-dione |

858823-11-7 | 95% | 10g |

$4236.0 | 2023-09-02 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN11299-250mg |

4-(aminomethyl)-4-hydroxy-1λ⁶-thiane-1,1-dione |

858823-11-7 | 95% | 250mg |

¥1872.0 | 2024-04-16 | |

| A2B Chem LLC | AV72590-50mg |

4-(aminomethyl)-4-hydroxytetrahydro-2H-thiopyran 1,1-dioxide |

858823-11-7 | 95% | 50mg |

$470.00 | 2024-04-19 | |

| A2B Chem LLC | AV72590-100mg |

4-(aminomethyl)-4-hydroxytetrahydro-2H-thiopyran 1,1-dioxide |

858823-11-7 | 95% | 100mg |

$603.00 | 2024-04-19 |

4-(aminomethyl)-4-hydroxy-1λ?-thiane-1,1-dione 関連文献

-

Ankita Punetha,Keith D. Green,Atefeh Garzan,Nishad Thamban Chandrika,Melisa J. Willby,Allan H. Pang,Caixia Hou,Selina Y. L. Holbrook,Kyle Krieger,James E. Posey,Tanya Parish,Oleg V. Tsodikov,Sylvie Garneau-Tsodikova RSC Med. Chem., 2021,12, 1894-1909

-

Bastian C. Krüger,Sven Meyer,Roman J. V. Wagner,Tim Schäfer Phys. Chem. Chem. Phys., 2017,19, 19896-19903

-

Vlasta Bonačić-Koutecký,Thorsten M. Bernhardt Phys. Chem. Chem. Phys., 2012,14, 9252-9254

858823-11-7 (4-(aminomethyl)-4-hydroxy-1λ?-thiane-1,1-dione) 関連製品

- 1131587-85-3(Methyl 2-(aminomethyl)-5-bromobenzoate)

- 1806300-01-5(1-(2-Ethoxybenzo[d]oxazol-4-yl)ethanone)

- 2137988-60-2(5-Isothiazolepropanoic acid, 4-bromo-α,α-difluoro-)

- 90561-73-2(BENZENE, 1-(2-BROMO-1-METHYLETHYL)-4-FLUORO-)

- 26406-97-3(4-Amino-3-chloro-hydratropic Acid Ethyl Ester)

- 1965308-73-9(4,4-Dimethyl-pyrrolidine-2-carboxylic acid ethyl ester tosylate)

- 1805475-03-9(6-Chloro-2-phenylpyridine-3-carbonyl chloride)

- 2227850-82-8((1R)-3-amino-1-5-fluoro-2-(trifluoromethyl)phenylpropan-1-ol)

- 2172035-25-3(tert-butyl 3-hydroxy-3-4-(hydroxymethyl)oxan-4-ylpyrrolidine-1-carboxylate)

- 437982-68-8(2-(4-{(tert-butoxy)carbonylamino}phenyl)propanoic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:858823-11-7)4-(aminomethyl)-4-hydroxy-1λ?-thiane-1,1-dione

清らかである:99%

はかる:1g

価格 ($):550.0